molecular formula C7H2BrF5 B12090899 2-Bromo-4-(difluoromethyl)-1,3,5-trifluoro-benzene

2-Bromo-4-(difluoromethyl)-1,3,5-trifluoro-benzene

Cat. No.: B12090899
M. Wt: 260.99 g/mol
InChI Key: HZMFFDCWKZRAAR-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)-1,3,5-trifluoro-benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethyl)-1,3,5-trifluoro-benzene typically involves halogenation and fluorination reactions. One common method is the bromination of 4-(difluoromethyl)-1,3,5-trifluoro-benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The choice of reagents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethyl)-1,3,5-trifluoro-benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Coupling Reagents: Such as boronic acids and palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)-1,3,5-trifluoro-benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethyl)-1,3,5-trifluoro-benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the difluoromethyl group can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Bromo-4-(difluoromethyl)-1,3,5-trifluoro-benzene include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of both bromine and multiple fluorine atoms on the benzene ring. This unique combination of substituents imparts distinct chemical and physical properties, such as increased electronegativity and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H2BrF5

Molecular Weight

260.99 g/mol

IUPAC Name

2-bromo-4-(difluoromethyl)-1,3,5-trifluorobenzene

InChI

InChI=1S/C7H2BrF5/c8-5-3(10)1-2(9)4(6(5)11)7(12)13/h1,7H

InChI Key

HZMFFDCWKZRAAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)C(F)F)F

Origin of Product

United States

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